tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate
Description
This compound is a chiral, tert-butyl-protected amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) group at the (S)-configured third position and a 3-(4-chlorobenzoyl)-4,5-dimethylthienyl moiety linked via an amide bond (CAS: 1268524-65-7) . Its structure includes:
- Fmoc group: Provides base-labile protection for the amino group, enabling selective deprotection under mild conditions (e.g., piperidine in DMF) .
- tert-Butyl ester: Enhances steric protection of the carbonyl group, improving stability under basic conditions .
This compound is primarily used as an intermediate in peptide synthesis and medicinal chemistry, particularly for constructing complex molecules with tailored stereochemistry .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35ClN2O6S/c1-20-21(2)46-34(31(20)32(41)22-14-16-23(37)17-15-22)39-33(42)29(18-30(40)45-36(3,4)5)38-35(43)44-19-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-19H2,1-5H3,(H,38,43)(H,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIRSIBDRMDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (S)-3-(Fmoc-amino)-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoate is a compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structure allows it to interact with biological systems in various ways, making it a subject of extensive research. This article explores its biological activity, focusing on its synthesis, applications, and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group for amino acids, and a complex thienyl moiety. The molecular formula is C_{29}H_{36ClN_2O_4S, with a molecular weight of approximately 550.14 g/mol.
1. Peptide Synthesis
This compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the construction of complex peptide structures. Its stability under various reaction conditions enhances its utility in synthesizing therapeutic peptides .
2. Antimicrobial Activity
Recent studies have demonstrated that derivatives of Fmoc-amino acids exhibit antimicrobial properties. For instance, peptidomimetics derived from similar structures have shown significant antibacterial activity without inducing hemolytic effects on mammalian cells. This suggests that such compounds could be developed into effective antimicrobial agents .
| Compound | Activity | Mechanism |
|---|---|---|
| BJK-4 | Antibacterial | Membrane depolarization and permeability disruption |
| BJK-10 | No significant activity | - |
3. Cancer Research
The compound has been investigated for its potential role in cancer therapy. It may inhibit specific pathways involving cysteine residues in proteins critical for tumor growth and survival. This mechanism could contribute to the development of targeted therapies that minimize damage to healthy tissues while effectively combating cancer cells .
Case Study 1: Antimicrobial Peptidomimetics
In a study evaluating the biological activity of various peptidomimetics derived from Fmoc-amino acids, BJK-4 was identified as the most potent antimicrobial agent. It exhibited low toxicity towards mammalian cells while maintaining significant antibacterial efficacy against common pathogens such as E. coli and S. aureus .
Case Study 2: Cancer Cell Inhibition
Research conducted on the effects of similar compounds on cancer cell lines revealed that certain derivatives could induce apoptosis in malignant cells by disrupting cysteine-dependent signaling pathways. This highlights the potential for developing novel anticancer drugs based on the structural framework of this compound .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1 : (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (CAS: 124842-28-0)
| Property | Target Compound | Compound 1 |
|---|---|---|
| Molecular Weight | ~600 (estimated) | 246.26 |
| Protecting Groups | Fmoc, tert-butyl ester | Boc, methyl ester |
| Key Substituents | 4-Chlorobenzoyl-thienyl | None |
| Deprotection | Piperidine (Fmoc) | TFA (Boc), hydrolysis (ester) |
| Applications | Peptide intermediates | Organic synthesis intermediates |
Key Differences :
- The methyl ester in Compound 1 is more hydrolytically labile than the tert-butyl ester in the target compound, limiting its use in prolonged reactions .
Compound 2 : tert-Butyl (3R,4S,2′R)-2-[3-(Fmoc)amino-4-hydroxy-2-oxopyrrolidin-1-yl]-3-methylbutanoate
| Property | Target Compound | Compound 2 |
|---|---|---|
| Stereochemistry | (S)-configuration at C3 | (3R,4S,2′R) |
| Functional Groups | Thienyl amide, Fmoc | Hydroxyl, pyrrolidinone |
| Reactivity | Base-stable tert-butyl ester | Acid-sensitive hydroxyl group |
Key Differences :
- Compound 2’s pyrrolidinone ring introduces conformational rigidity, which may affect its utility in flexible peptide chains .
- The hydroxyl group in Compound 2 requires protection during synthetic steps, adding complexity compared to the target compound’s inert thienyl group .
Compound 3 : tert-Butyl N-((1s)-1-benzyl-3-chloro-2-oxopropyl)carbamate
| Property | Target Compound | Compound 3 |
|---|---|---|
| Substituents | 4-Chlorobenzoyl-thienyl | Chlorophenyl, benzyl |
| Deprotection | Piperidine (Fmoc) | TFA (Boc) |
| Applications | Drug intermediates | Pharmaceutical intermediates |
Key Differences :
- Compound 3’s chlorophenyl group offers similar electronic effects but lacks the thienyl ring’s sulfur atom, altering metabolic stability .
Stability and Reactivity
- Fmoc vs. Boc Protection : The target’s Fmoc group allows orthogonal deprotection in multi-step syntheses, unlike Boc-protected compounds (e.g., Compound 1), which require acidic conditions .
- tert-Butyl Ester : Offers superior stability under basic conditions compared to methyl esters (Compound 1) or unprotected carboxylic acids .
- Thienyl vs. Phenyl Groups : The thienyl moiety in the target compound may enhance π-stacking interactions in drug-receptor binding compared to simpler phenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
